molecular formula C24H27N3O2 B10847771 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-6H-pyrrolo(3,2-F)-1,2-benzisoxazol-6-one CAS No. 145508-87-8

5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-6H-pyrrolo(3,2-F)-1,2-benzisoxazol-6-one

Cat. No.: B10847771
CAS No.: 145508-87-8
M. Wt: 389.5 g/mol
InChI Key: GBRYDMXCJVBJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CP-126998 is a small molecule drug developed by Pfizer Inc. It is known as an acetylcholinesterase inhibitor, which means it inhibits the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter involved in many functions including muscle activation and memory. CP-126998 was primarily researched for its potential use in treating Alzheimer’s disease .

Preparation Methods

The synthesis of CP-126998 involves several steps. One of the key steps includes the formation of a pyrrolo[3,2-f]-1,2-benzisoxazol-6-one structure. The synthetic route typically involves the use of reagents such as dichloromethane and methanol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Chemical Reactions Analysis

CP-126998 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

    Chemistry: It has been used as a model compound to study the mechanisms of acetylcholinesterase inhibition.

    Biology: It has been used in studies to understand the role of acetylcholine in various biological processes.

    Medicine: It has been researched for its potential use in treating Alzheimer’s disease and other neurodegenerative disorders.

Mechanism of Action

CP-126998 is similar to other acetylcholinesterase inhibitors such as donepezil, physostigmine, and 2-fluoro-CP118,954. CP-126998 is unique in its structure and binding properties, which make it a more potent and selective inhibitor compared to some of these other compounds .

Comparison with Similar Compounds

  • Donepezil
  • Physostigmine
  • 2-fluoro-CP118,954

CP-126998 stands out due to its high selectivity and potency, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

145508-87-8

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

3-[2-(1-benzylpiperidin-4-yl)ethyl]-7-methyl-5H-pyrrolo[3,2-f][1,2]benzoxazol-6-one

InChI

InChI=1S/C24H27N3O2/c1-26-22-15-23-20(13-19(22)14-24(26)28)21(25-29-23)8-7-17-9-11-27(12-10-17)16-18-5-3-2-4-6-18/h2-6,13,15,17H,7-12,14,16H2,1H3

InChI Key

GBRYDMXCJVBJHH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=CC3=C(C=C21)ON=C3CCC4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.